molecular formula C16H13ClN2O2 B2983431 (2-(4-Chloro-2-methylphenoxy)(3-pyridyl))-N-prop-2-ynylformamide CAS No. 497061-25-3

(2-(4-Chloro-2-methylphenoxy)(3-pyridyl))-N-prop-2-ynylformamide

Cat. No.: B2983431
CAS No.: 497061-25-3
M. Wt: 300.74
InChI Key: CILHMHAXRQVQHA-UHFFFAOYSA-N
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Description

(2-(4-Chloro-2-methylphenoxy)(3-pyridyl))-N-prop-2-ynylformamide is a synthetic organic compound with a complex structure It contains a chlorinated phenoxy group, a pyridyl ring, and a propynylformamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Chloro-2-methylphenoxy)(3-pyridyl))-N-prop-2-ynylformamide typically involves multiple steps. One common method starts with the chlorination of 2-methylphenol to form 4-chloro-2-methylphenol. This intermediate is then reacted with 3-pyridylboronic acid in the presence of a palladium catalyst to form the 2-(4-chloro-2-methylphenoxy)(3-pyridyl) compound. The final step involves the reaction of this intermediate with propargylamine to form the desired this compound under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Chloro-2-methylphenoxy)(3-pyridyl))-N-prop-2-ynylformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(2-(4-Chloro-2-methylphenoxy)(3-pyridyl))-N-prop-2-ynylformamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(4-Chloro-2-methylphenoxy)(3-pyridyl))-N-prop-2-ynylformamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2-(4-Chloro-2-methylphenoxy)(3-pyridyl))-N-(2-indol-3-ylethyl)formamide
  • (2-(4-Chloro-2-methylphenoxy)(3-pyridyl))-N-((3-chloro-5-(trifluoromethyl)(2-pyridyl))methylamino)formamide

Uniqueness

(2-(4-Chloro-2-methylphenoxy)(3-pyridyl))-N-prop-2-ynylformamide is unique due to its specific structural features, such as the propynylformamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-prop-2-ynylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-3-8-18-15(20)13-5-4-9-19-16(13)21-14-7-6-12(17)10-11(14)2/h1,4-7,9-10H,8H2,2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILHMHAXRQVQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=C(C=CC=N2)C(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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